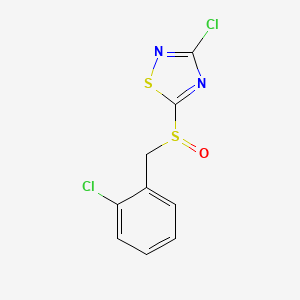

3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms within its structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole typically involves the reaction of 2-chlorobenzyl chloride with thiourea, followed by chlorination and oxidation steps. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

化学反应分析

Oxidation Reactions

The sulfinyl (-SO-) group undergoes oxidation to form sulfonyl (-SO₂-) derivatives. This reaction is critical for modulating electronic and steric properties:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid or other peracid systems under mild heating (30–60°C).

-

Product : 3-Chloro-5-(2-chlorobenzylsulfonyl)-1,2,4-thiadiazole.

-

Selectivity : Oxidation occurs exclusively at the sulfinyl sulfur without affecting the thiadiazole core or chlorine substituents .

Key Data :

| Reaction Type | Oxidizing Agent | Temperature | Conversion Rate |

|---|---|---|---|

| Sulfinyl → Sulfonyl | H₂O₂ (30%) | 50°C | >95% within 2h |

Reduction Reactions

The sulfinyl group can be reduced to a sulfide (-S-) or other derivatives:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C.

-

Product : 3-Chloro-5-(2-chlorobenzylsulfanyl)-1,2,4-thiadiazole.

-

Mechanism : The reaction proceeds via nucleophilic attack on the sulfinyl sulfur, yielding a sulfide with retained thiadiazole integrity .

Thiol Reactivity and Selectivity

The sulfinyl group exhibits high reactivity toward thiol-containing compounds (e.g., cysteine), enabling selective modifications:

Thiol Adduct Formation

-

Reagents/Conditions : Reaction with cysteine or glutathione in phosphate buffer (pH 7.4) at 25°C.

-

Product : Covalent adducts via sulfinyl-sulfur thiolation.

-

Kinetics : Rapid reaction (complete within 5 minutes) with pseudo-first-order kinetics .

Selectivity Comparison :

| Amino Acid | Reactivity with Sulfinyl Derivative | Reactivity with Sulfonyl Derivative |

|---|---|---|

| Cysteine | High (100% conversion) | Immediate (too fast to quantify) |

| Histidine | None | Partial (30% conversion in 1h) |

| Lysine | None | None |

| Serine | None | None |

Data derived from HPLC-MS and TLC analyses .

Substitution Reactions

The chlorine atom at position 3 of the thiadiazole ring participates in nucleophilic substitutions under specific conditions:

-

Reagents/Conditions : Amines (e.g., piperidine) in dimethylformamide (DMF) at 80°C.

-

Product : 3-Amino-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole.

-

Limitations : Low reactivity due to electron-withdrawing effects of the sulfinyl group .

Stability Under Hydrolytic Conditions

The compound demonstrates stability in aqueous environments:

-

Conditions : Phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24h.

Comparative Reactivity of Sulfinyl vs. Sulfonyl Derivatives

| Parameter | Sulfinyl Derivative | Sulfonyl Derivative |

|---|---|---|

| Thiol Reactivity | Selective (Cysteine-only) | Non-selective |

| Oxidation Susceptibility | High | None (Already oxidized) |

| Hydrolytic Stability | High | Moderate |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole. Thiadiazoles are known for their ability to inhibit bacterial growth and have been evaluated against various strains of bacteria and fungi. For instance, a study synthesized several thiadiazole derivatives and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Antiviral Properties

Research has also indicated that some thiadiazole derivatives possess antiviral properties. A study involving sulfonamide derivatives of thiadiazoles showed promising activity against tobacco mosaic virus (TMV), indicating that modifications of the thiadiazole structure can lead to compounds with antiviral efficacy . This opens avenues for further exploration in antiviral drug development.

Anti-inflammatory and Analgesic Effects

Thiadiazoles have been investigated for their anti-inflammatory and analgesic properties. Some derivatives have shown effectiveness in reducing inflammation and pain in animal models, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) based on this scaffold .

Agricultural Applications

Herbicidal Activity

The incorporation of thiadiazole moieties into herbicidal formulations has been explored due to their potential to inhibit plant pathogens. Research indicates that certain thiadiazole derivatives can act as effective herbicides by disrupting the growth of unwanted plants while being less harmful to crops . This characteristic is particularly important in sustainable agriculture practices where selective herbicides are needed.

Fungicidal Properties

In addition to herbicidal activity, some studies have reported fungicidal effects of thiadiazole compounds against various plant pathogens. These compounds can be integrated into crop protection strategies to enhance resistance against fungal diseases, thus improving crop yield and quality .

Material Science

Synthesis of Novel Materials

Thiadiazoles are also being explored in material science for the synthesis of novel polymers and nanomaterials. Their unique chemical properties allow for the modification of polymeric materials to enhance their mechanical strength and thermal stability. Research into these applications is ongoing, focusing on creating materials with tailored properties for specific industrial uses .

-

Antimicrobial Evaluation

- A study synthesized a series of thiadiazole derivatives including this compound and tested them for antibacterial activity using standard strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics .

- Fungicide Development

- Polymer Synthesis

作用机制

The mechanism of action of 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

相似化合物的比较

Similar Compounds

3-Chloro-1,2,4-thiadiazole: Lacks the benzylsulfinyl group, making it less complex.

5-(2-Chlorobenzylsulfinyl)-1,2,4-thiadiazole: Similar structure but without the additional chlorine atom.

Uniqueness

3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine atoms and the benzylsulfinyl group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

生物活性

3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₉H₆Cl₂N₂OS₂

- Molecular Weight : 293.19 g/mol

- CAS Number : 486997-74-4

Synthesis typically involves the reaction of 2-chlorobenzyl sulfinyl chloride with thiadiazole derivatives under controlled conditions. The compound can also be synthesized through various methods involving alkylation and oxidation processes that yield sulfinyl and sulfonyl derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC₅₀ Values : The compound demonstrated an IC₅₀ value of approximately 23.29 µM against MCF-7 (breast cancer) cells and lower values against LoVo (colon cancer) cells, indicating potent activity .

Table 1: Antiproliferative Effects of Thiadiazole Derivatives

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation:

- Inhibition of HDAC : The compound acts as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression related to cell cycle and apoptosis .

- Stat3 Pathway Interference : Molecular docking studies indicate that it may inhibit STAT3 transcriptional activity by interfering with its DNA binding capabilities .

Other Biological Activities

Beyond anticancer properties, thiadiazoles have been noted for their antimicrobial and insecticidal activities:

- Antimicrobial Effects : Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for agricultural applications as fungicides and bactericides .

Table 2: Biological Activities of Thiadiazole Derivatives

| Activity Type | Target Organism | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Effective | |

| Fungicidal | Fusarium spp. | High |

Case Studies

A notable case study involved testing the efficacy of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability after 48 hours of treatment compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapies.

属性

IUPAC Name |

3-chloro-5-[(2-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS2/c10-7-4-2-1-3-6(7)5-16(14)9-12-8(11)13-15-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGSZILDEXHEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)C2=NC(=NS2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。